8-Aminooctan-2-one
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Overview
Description
8-Aminooctan-2-one is an organic compound with the molecular formula C8H17NO It is a derivative of octanone, featuring an amino group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminooctan-2-one can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method includes the direct treatment of amines with methyl cyanoacetate without solvent at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Aminooctan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
8-Aminooctan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Aminooctan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in biochemical processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
8-Amino-1-octanol: This compound is structurally similar but features a hydroxyl group instead of a ketone group.
8-Aminooctanoic acid: Another related compound with a carboxylic acid group instead of a ketone.
Uniqueness: 8-Aminooctan-2-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
8-aminooctan-2-one |
InChI |
InChI=1S/C8H17NO/c1-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 |
InChI Key |
FMOXPMSKGOLSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCN |
Origin of Product |
United States |
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